N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
The synthesis of N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the reductive amination of a suitable ketone with an amine, followed by cyclization to form the pyrrolidine ring. The thiophene ring can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves coupling the pyrrolidine and thiophene rings through a sulfonamide linkage, often using reagents like sulfonyl chlorides under basic conditions .
Chemical Reactions Analysis
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or alcohols can replace the sulfonyl group.
Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Scientific Research Applications
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine and thiophene rings provide hydrophobic interactions and π-π stacking with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide can be compared with other similar compounds, such as:
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-2-carboxamide: This compound features a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide: This compound has a second pyrrolidine ring, which can affect its steric and electronic properties.
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]benzene-1-sulfonamide: This compound contains a benzene ring instead of a thiophene ring, which can influence its hydrophobicity and binding interactions
Properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17-11-15(18-24(21,22)16-8-10-23-13-16)12-19(17)9-4-7-14-5-2-1-3-6-14/h1-3,5-6,8,10,13,15,18H,4,7,9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHMLAEGPJFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC2=CC=CC=C2)NS(=O)(=O)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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